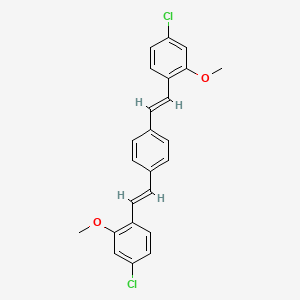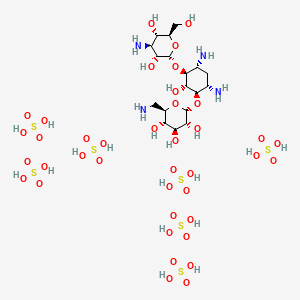
Potassium benzoylperoxymonosulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium benzoylperoxymonosulphate is a chemical compound with the molecular formula C14H10O4S2K. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is a potassium salt of benzoylperoxymonosulfuric acid and is often utilized for its ability to initiate chemical reactions, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium benzoylperoxymonosulphate can be synthesized through the reaction of benzoyl peroxide with potassium peroxymonosulfate. The reaction typically occurs in an aqueous medium, where benzoyl peroxide is dissolved in a suitable solvent and then reacted with potassium peroxymonosulfate under controlled temperature and pH conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced by combining benzoyl peroxide with potassium peroxymonosulfate in large-scale reactors. The reaction mixture is continuously stirred and maintained at a specific temperature to ensure complete reaction. The product is then purified through filtration and recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium benzoylperoxymonosulphate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Solvents: Water, acetonitrile, and other polar solvents.
Catalysts: Transition metal catalysts such as iron or copper salts.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with pH control to optimize reaction rates.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include oxidized organic compounds, such as carboxylic acids, ketones, and aldehydes.
Applications De Recherche Scientifique
Potassium benzoylperoxymonosulphate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups and complex molecules.
Biology: It is employed in biochemical assays to study oxidative stress and redox reactions in biological systems.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals, where its strong oxidizing properties are beneficial.
Mécanisme D'action
The mechanism of action of potassium benzoylperoxymonosulphate involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and peroxides, interact with various substrates, leading to oxidation and other chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.
Comparaison Avec Des Composés Similaires
Potassium benzoylperoxymonosulphate can be compared with other similar compounds, such as:
Potassium peroxymonosulfate: Both compounds are strong oxidizing agents, but this compound has a benzoyl group that imparts unique reactivity.
Benzoyl peroxide: While benzoyl peroxide is primarily used as an initiator in polymerization reactions, this compound is more versatile in its applications due to its additional oxidizing properties.
Potassium persulfate: This compound is also an oxidizing agent, but it lacks the benzoyl group, making it less reactive in certain organic synthesis applications.
Propriétés
Numéro CAS |
3586-17-2 |
|---|---|
Formule moléculaire |
C7H5KO7S |
Poids moléculaire |
272.28 g/mol |
Nom IUPAC |
potassium;benzoylperoxy sulfate |
InChI |
InChI=1S/C7H6O7S.K/c8-7(6-4-2-1-3-5-6)12-13-14-15(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
ABQHEOOQTBHUHE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OOOS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)













